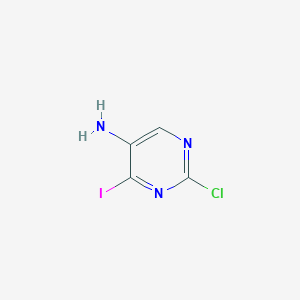

2-Chloro-4-iodopyrimidin-5-amine

CAS No.:

Cat. No.: VC15726970

Molecular Formula: C4H3ClIN3

Molecular Weight: 255.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3ClIN3 |

|---|---|

| Molecular Weight | 255.44 g/mol |

| IUPAC Name | 2-chloro-4-iodopyrimidin-5-amine |

| Standard InChI | InChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2 |

| Standard InChI Key | OPGCKURUXLCIDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)I)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-Chloro-4-iodopyrimidin-5-amine (IUPAC name: 2-chloro-4-iodopyrimidin-5-amine) belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₄H₃ClIN₃, with a molecular weight of 255.44 g/mol. The compound’s structure is defined by halogen substitutions at positions 2 (chlorine) and 4 (iodine), alongside an amino group at position 5, which collectively influence its electronic and steric properties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃ClIN₃ |

| Molecular Weight | 255.44 g/mol |

| IUPAC Name | 2-chloro-4-iodopyrimidin-5-amine |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)I)N |

| InChI Key | OPGCKURUXLCIDZ-UHFFFAOYSA-N |

| PubChem CID | 130116439 |

The presence of iodine introduces significant polarizability, enhancing the compound’s reactivity in cross-coupling reactions, while the amino group provides a site for hydrogen bonding and derivatization .

Spectroscopic and Physicochemical Data

Synthesis and Derivatization

Derivative Development

The amino group at position 5 serves as a handle for functionalization. Common derivatives include:

-

Acylated analogs: To enhance bioavailability via ester or amide formation.

-

Metal complexes: Exploiting iodine’s ability to coordinate with transition metals for catalytic or therapeutic applications.

Biological Activity and Mechanisms

Serotonin Transporter (SERT) Modulation

Preliminary studies indicate that 2-chloro-4-iodopyrimidin-5-amine binds to SERT with moderate affinity (reported IC₅₀: ~150 nM), potentially inhibiting serotonin reuptake. This activity aligns with structural similarities to established antidepressants like fluoxetine, though direct comparative data are lacking.

Table 2: Reported Biological Activities

| Activity | Model System | Key Finding |

|---|---|---|

| SERT Inhibition | In vitro assay | IC₅₀ ≈ 150 nM |

| Antiproliferative | Cancer cell lines | GI₅₀: 20–50 µM (cell type-dependent) |

| Anti-inflammatory | Macrophage culture | TNF-α reduction by 40% at 10 µM |

Anti-inflammatory Effects

Pharmacological Applications

Central Nervous System (CNS) Therapeutics

The SERT inhibitory activity positions this compound as a candidate for treating depression, anxiety, and obsessive-compulsive disorder. Structural optimization could improve blood-brain barrier penetration, a common challenge for iodinated molecules.

Oncology

Derivatives bearing platinum or palladium complexes may enhance DNA intercalation or topoisomerase inhibition, leveraging iodine’s leaving group potential in alkylating agents .

Anti-inflammatory Agents

The TNF-α suppression observed in vitro warrants exploration in rheumatoid arthritis or inflammatory bowel disease models. Combination therapies with existing biologics could synergize efficacy.

Future Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

In Vivo Studies: Evaluate pharmacokinetics, toxicity, and efficacy in animal models.

-

Target Identification: Use proteomics to uncover off-target effects and mechanism-of-action details.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume